4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione , also known by other names such as γ-Eudesmol , Selinenol , and Machilol , is a chemical compound with the molecular formula C₁₅H₂₆O . It falls within the class of purine derivatives and exhibits interesting biological properties. The compound’s structure consists of a purine core fused with an imidazole ring, and it features four methyl groups and a prop-2-enyl substituent .
Synthesis Analysis
The synthetic methods for obtaining This compound are documented in the literature. Researchers have explored various routes, including cyclization reactions, enzymatic transformations, and chemical modifications. These synthetic pathways allow access to this intriguing compound for further investigation .
Molecular Structure Analysis
The compound’s molecular structure reveals its unique arrangement of atoms. The purine and imidazole moieties contribute to its overall shape and reactivity. The presence of multiple methyl groups and the prop-2-enyl substituent influences its stereochemistry and interactions with other molecules. Researchers have characterized its crystal structure and spectroscopic properties to gain insights into its behavior .
Chemical Reactions Analysis
This compound participates in various chemical reactions. These include oxidation, reduction, and substitution processes. Its reactivity with different functional groups and reagents has been studied extensively. Researchers have investigated its behavior under different conditions, shedding light on its potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could be diverse depending on the specific targets and mode of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-6-7-18-12(20)10-11(17(5)14(18)21)15-13-16(4)8(2)9(3)19(10)13/h6H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBCOZMIHMHZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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